Cas no 338411-57-7 ((4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE)
(4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE Chemical and Physical Properties
Names and Identifiers
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- (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE
- 3-[(benzenesulfonyl)methyl]-2-(4-chlorobenzoyl)-1-benzofuran
- Methanone, (4-chlorophenyl)[3-[(phenylsulfonyl)methyl]-2-benzofuranyl]-
- (4-chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone
- [3-(benzenesulfonylmethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
- SMR000169809
- Oprea1_364605
- MLS000325511
- HMS2431N07
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- Inchi: 1S/C22H15ClO4S/c23-16-12-10-15(11-13-16)21(24)22-19(18-8-4-5-9-20(18)27-22)14-28(25,26)17-6-2-1-3-7-17/h1-13H,14H2
- InChI Key: WKPVVVYQFBIDKY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=C(C2C=CC=CC=2O1)CS(C1C=CC=CC=1)(=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 644
- XLogP3: 5.4
- Topological Polar Surface Area: 72.7
(4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 3J-597S-1MG |
(4-chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone |
338411-57-7 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 3J-597S-5MG |
(4-chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone |
338411-57-7 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 3J-597S-10MG |
(4-chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone |
338411-57-7 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 3J-597S-50MG |
(4-chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone |
338411-57-7 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 3J-597S-100MG |
(4-chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone |
338411-57-7 | >90% | 100mg |
£110.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00911135-1g |
3-[(Benzenesulfonyl)methyl]-2-(4-chlorobenzoyl)-1-benzofuran |
338411-57-7 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A907769-1g |
3-[(Benzenesulfonyl)methyl]-2-(4-chlorobenzoyl)-1-benzofuran |
338411-57-7 | 90% | 1g |
$350.0 | 2024-04-19 |
(4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE Suppliers
(4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE
Introduction to (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE and Its Significance in Modern Chemical Research
The compound with the CAS number 338411-57-7 is a sophisticated organic molecule belonging to the class of benzofuran derivatives. This compound, specifically identified as (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. The presence of a chlorophenyl group, a phenylsulfonyl methyl moiety, and a benzofuran core makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a surge in the exploration of heterocyclic compounds, particularly benzofurans, due to their wide range of biological activities. Benzofurans are known for their role in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. The specific derivative mentioned here, (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE, represents an advanced modification of the benzofuran core, incorporating functional groups that enhance its potential utility in drug discovery.
The chlorophenyl group is a key feature that contributes to the compound's reactivity and binding affinity. Chlorophenyl derivatives are commonly found in active pharmaceutical ingredients (APIs) due to their ability to interact with biological targets effectively. The phenylsulfonyl methyl group adds another layer of complexity, providing a site for further functionalization and interaction with biological systems. This combination of structural elements makes (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE a promising candidate for developing novel therapeutic agents.
Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry. For instance, researchers have demonstrated that modifications at the 3-position of the benzofuran ring can significantly alter the biological activity of these compounds. The introduction of electron-withdrawing groups such as sulfonyl moieties can enhance binding affinity and selectivity towards specific biological targets. This principle has been applied in the design of (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE, making it a valuable tool for investigating potential therapeutic applications.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex framework of (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE. These synthetic strategies ensure high yield and purity, which are crucial for subsequent biological evaluations.
In terms of biological activity, preliminary studies have suggested that (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE exhibits promising properties in vitro. It has shown potential inhibitory effects on certain enzymes and receptors relevant to inflammatory and cancer pathways. These findings are particularly intriguing given the increasing demand for targeted therapies in chronic diseases. Further investigations are underway to elucidate its mechanism of action and optimize its pharmacological profile.
The compound's structural features also make it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can predict how (4-CHLOROPHENYL)(3-[(PHENYSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE interacts with biological targets at the atomic level. This approach allows for the rational design of analogs with enhanced potency and reduced side effects.
Moreover, the versatility of this compound lies in its ability to be further modified to explore new chemical space. By introducing different substituents or altering existing functional groups, chemists can generate libraries of derivatives with tailored properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The role of (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE extends beyond academic research; it also holds industrial significance. Pharmaceutical companies are increasingly investing in novel heterocyclic compounds due to their potential therapeutic benefits. The unique structural features of this compound make it a valuable asset in corporate research portfolios, contributing to the development of next-generation drugs.
In conclusion, (4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE is a remarkable compound that exemplifies the intersection of organic chemistry and medicinal biology. Its complex structure, derived from benzofuran chemistry, combined with functional groups that enhance reactivity and binding affinity, positions it as a promising candidate for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
338411-57-7 ((4-CHLOROPHENYL)(3-[(PHENYLSULFONYL)METHYL]-1-BENZOFURAN-2-YL)METHANONE) Related Products
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